molecular formula C57H36N6 B15126881 4-3CzTRz

4-3CzTRz

Cat. No.: B15126881
M. Wt: 804.9 g/mol
InChI Key: VXJFFPDTEJDHEN-UHFFFAOYSA-N
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Description

4-3CzTRz, also known as 9-(3-(9H-carbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole, is an organic compound that has gained significant attention in the field of organic electronics. It is a blue-emitting molecule used in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). The compound is known for its high photoluminescence quantum yield and excellent thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-3CzTRz involves the coupling of carbazole moieties with a triazine core. The general synthetic route includes:

    Formation of the triazine core: This is typically achieved through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives.

    Coupling with carbazole: The triazine core is then coupled with carbazole units using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-3CzTRz undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have altered photophysical and electronic properties .

Scientific Research Applications

4-3CzTRz has a wide range of scientific research applications, including:

    Organic Electronics: Used as a blue-emitting material in TADF-OLEDs, contributing to high-efficiency lighting and display technologies.

    Photovoltaics: Investigated for use in organic solar cells due to its excellent charge transport properties.

    Sensors: Employed in the development of chemical sensors for detecting various analytes.

    Biological Imaging: Utilized in fluorescence imaging techniques for biological research.

Mechanism of Action

The mechanism of action of 4-3CzTRz in TADF-OLEDs involves the following steps:

    Excitation: Absorption of photons leads to the excitation of electrons from the ground state to the excited singlet state.

    Intersystem Crossing: Electrons undergo intersystem crossing to the triplet state.

    Delayed Fluorescence: Electrons return to the singlet state through reverse intersystem crossing, emitting photons in the process.

Properties

Molecular Formula

C57H36N6

Molecular Weight

804.9 g/mol

IUPAC Name

3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C57H36N6/c1-3-15-37(16-4-1)55-58-56(38-17-5-2-6-18-38)60-57(59-55)39-27-29-40(30-28-39)61-53-33-31-41(62-49-23-11-7-19-43(49)44-20-8-12-24-50(44)62)35-47(53)48-36-42(32-34-54(48)61)63-51-25-13-9-21-45(51)46-22-10-14-26-52(46)63/h1-36H

InChI Key

VXJFFPDTEJDHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C1

Origin of Product

United States

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